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Compound of Interest

Compound Name: FM04

Cat. No.: B12399301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activity of the flavonoid designated as FM04. A potent inhibitor of P-glycoprotein (P-

gp), FM04 presents a promising avenue for overcoming multidrug resistance in cancer therapy

and enhancing the oral bioavailability of various chemotherapeutic agents. This document

consolidates key data, outlines detailed experimental methodologies, and visualizes associated

cellular mechanisms to support further research and development efforts.

Chemical Identity and Physicochemical Properties
FM04 is an amine-containing monomer derivative of the flavonoid apigenin. Its chemical

structure has been identified as 7-O-(2-(dimethylamino)ethyl)apigenin.

Chemical Structure:

IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-[2-(dimethylamino)ethoxy]chromen-4-one

SMILES: CN(C)CCOC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O

A summary of the key physicochemical properties of FM04 is presented in the table below,

providing a comparison with its parent compound, the flavonoid dimer FD18.
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Property FM04 FD18 Reference

Molecular Weight (

g/mol )
415 724 [1]

Calculated LogP

(CLogP)
4.9 9.0 [1]

Topological Polar

Surface Area (tPSA)

(Å²)

56.8 92.8 [1]

These properties suggest that FM04 possesses improved "drug-like" characteristics compared

to its precursor, including a smaller molecular size and increased aqueous solubility, which are

advantageous for pharmaceutical development.[1]

Biological Activity and Mechanism of Action
FM04 has been identified as a potent and selective inhibitor of P-glycoprotein (ABCB1), a key

ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer

drugs from tumor cells, thereby conferring multidrug resistance (MDR).

P-glycoprotein Inhibition
FM04 effectively reverses P-gp-mediated paclitaxel resistance in vitro, with a half-maximal

effective concentration (EC50) of 83 nM, making it 1.8-fold more potent than its parent

compound, FD18.[1] Unlike its predecessor, FM04 is not a transport substrate of P-gp,

suggesting a non-competitive mechanism of inhibition.[1] Further investigation into its

mechanism reveals that FM04 stimulates the ATPase activity of P-gp, with a 3.3-fold increase

observed at a concentration of 100 µM.[1] This stimulation of ATPase activity is a characteristic

of many P-gp inhibitors that bind to the transporter and induce a conformational change,

leading to ATP hydrolysis without subsequent drug transport.

Inhibition of Cytochrome P450 Enzymes
In addition to its effects on P-gp, FM04 has been shown to be a dual inhibitor of the cytochrome

P450 enzymes CYP2C8 and CYP3A4 in the intestine. This inhibition can significantly increase

the intestinal absorption of co-administered drugs that are substrates of these enzymes. For
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instance, oral co-administration of FM04 with paclitaxel in mice led to a remarkable 57- to 66-

fold improvement in the area under the curve (AUC), increasing the intestinal absorption of

paclitaxel from 0.2% to 14%.[1]

In Vivo Antitumor Efficacy
The dual action of FM04 as a P-gp and CYP enzyme inhibitor translates to significant in vivo

antitumor efficacy. In a human melanoma MDA435/LCC6MDR xenograft model, the co-

administration of FM04 (28 mg/kg, intraperitoneally) with paclitaxel (12 mg/kg, intravenously)

resulted in a 56% reduction in tumor volume.[1] Furthermore, oral co-administration of FM04
(45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg) suppressed tumor growth by at least 73%

without significant toxicity.[1]

Signaling Pathways
Flavonoids, including apigenin and its derivatives, are known to modulate various intracellular

signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct

studies on the specific downstream signaling effects of FM04 are emerging, the known

activities of apigenin provide a strong indication of its potential mechanisms beyond direct

transporter inhibition.

The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated

in cancer. Apigenin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of

apoptosis and cell cycle arrest.[2][3] It can also modulate the MAPK pathway, which is involved

in cell proliferation and differentiation.[2] The diagram below illustrates the potential interplay of

FM04 with these key signaling pathways in a cancer cell.
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FM04's potential impact on key cancer cell signaling pathways.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of FM04.

Synthesis of 7-O-(2-(dimethylamino)ethyl)apigenin
(FM04)
Materials:

Apigenin

2-chloro-N,N-dimethylethanamine hydrochloride

Anhydrous potassium carbonate (K2CO3)
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Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

To a solution of apigenin in anhydrous DMF, add anhydrous K2CO3.

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for

30 minutes.

Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate

gradient to yield the final product, 7-O-(2-(dimethylamino)ethyl)apigenin.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Doxorubicin Accumulation Assay in Multidrug-Resistant
Cells
This protocol describes the measurement of intracellular doxorubicin accumulation in P-gp-

overexpressing cells (e.g., LCC6MDR) to assess the inhibitory effect of FM04 on P-gp-
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mediated efflux.

Materials:

LCC6MDR cells (or other suitable MDR cell line) and their parental sensitive cell line.

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

Doxorubicin hydrochloride.

FM04.

Phosphate-buffered saline (PBS).

Cell lysis buffer (e.g., RIPA buffer).

Fluorometer or fluorescence plate reader.

Procedure:

Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.

Pre-incubate the cells with various concentrations of FM04 (or vehicle control) in serum-free

medium for 1-2 hours at 37°C.

Add doxorubicin to a final concentration of 10-20 µM to each well and incubate for an

additional 1-2 hours at 37°C.

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to

remove extracellular doxorubicin.

Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 30 minutes.

Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.

Measure the fluorescence of the supernatant using a fluorometer with excitation and

emission wavelengths appropriate for doxorubicin (e.g., Ex: 485 nm, Em: 590 nm).
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Normalize the fluorescence intensity to the total protein concentration of each sample,

determined by a standard protein assay (e.g., BCA assay).

Calculate the fold increase in doxorubicin accumulation in the presence of FM04 compared

to the vehicle control.

Seed MDR Cells

Pre-incubate with FM04

Add Doxorubicin

Wash with PBS

Lyse Cells

Measure Fluorescence

Data Analysis

 

Prepare Reagents

Add Buffer, FM04/Controls,
and P-gp Vesicles to Plate

Pre-incubate at 37°C

Initiate with ATP

Incubate at 37°C

Stop Reaction & Add
Pi Detection Reagent

Measure Absorbance

Calculate Pi Released
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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